3-(Methoxymethoxy)-1-naphthaldehyde
Description
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Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-(methoxymethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-9-16-12-6-10-4-2-3-5-13(10)11(7-12)8-14/h2-8H,9H2,1H3 |
InChI Key |
USJMXPSDGJTORP-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=CC=CC=C2C(=C1)C=O |
Origin of Product |
United States |
Comprehensive Structural and Synthetic Analysis of 3-(Methoxymethoxy)-1-naphthaldehyde
Abstract
In advanced organic synthesis and medicinal chemistry, the strategic protection of reactive functional groups is paramount for the successful construction of complex molecular architectures. 3-(Methoxymethoxy)-1-naphthaldehyde is a highly specialized naphthalene derivative that serves as a critical building block in materials science and pharmaceutical development 1[1]. By masking the reactive C3 hydroxyl group as a methoxymethyl (MOM) ether, chemists can perform aggressive nucleophilic or metal-catalyzed transformations on the C1 aldehyde without unwanted side reactions 2[2]. This whitepaper details the exact chemical structure, physicochemical properties, and the self-validating synthetic protocols required to generate this compound.
Molecular Architecture & Physicochemical Profile
The molecular structure of 3-(Methoxymethoxy)-1-naphthaldehyde is built upon a bicyclic naphthalene core, which provides a rigid, aromatic framework 1[1]. The molecule is defined by two key functional substituents:
-
C1 Position (Aldehyde): An electrophilic formyl group ( −CHO ) that serves as the primary site for downstream functionalization (e.g., Grignard additions, reductive aminations, or olefination).
-
C3 Position (MOM Ether): A methoxymethoxy group ( −O−CH2−O−CH3 ) that replaces the native hydroxyl proton of the precursor, 3-hydroxy-1-naphthaldehyde 1[1].
Quantitative Data Summary
| Property | Value |
| Systematic IUPAC Name | 3-(methoxymethoxy)naphthalene-1-carbaldehyde |
| CAS Registry Number | 2812579-23-8 3[3] |
| Molecular Formula | C13H12O3 1[1] |
| Molecular Weight | 216.23 g/mol 3[3] |
| SMILES String | COCOC1=CC2=CC=CC=C2C(=C1)C=O |
Strategic Rationale: The Role of MOM Protection
In the synthesis of complex polycyclic systems or pharmaceuticals, the unprotected precursor (3-hydroxy-1-naphthaldehyde) presents a chemoselectivity challenge. The free phenolic hydroxyl group is acidic and highly nucleophilic. If left unprotected, it readily hydrogen bonds, quenches strongly basic organometallic reagents (such as organolithiums), and limits utility in metal-catalyzed cross-coupling protocols 2[2].
The methoxymethyl (MOM) ether is specifically chosen as the protecting group because:
-
Base Stability: It is completely inert to strong bases, nucleophiles, and reducing agents (like LiAlH4 ).
-
Orthogonal Cleavage: It can be cleanly deprotected under mild acidic conditions (e.g., trifluoroacetic acid or HCl in methanol) without disturbing other sensitive functional groups that might be installed later in the synthetic sequence.
Mechanistic Synthesis & Experimental Workflow
The synthesis of 3-(Methoxymethoxy)-1-naphthaldehyde relies on a highly controlled nucleophilic substitution reaction 4[4]. The protocol below is designed as a self-validating system, ensuring high yield and purity.
Workflow for the MOM-protection of 3-hydroxy-1-naphthaldehyde.
Step-by-Step Methodology
Step 1: System Preparation & Reagent Solubilization
-
Action: Dissolve 1.0 equivalent of 3-hydroxy-1-naphthaldehyde in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a continuous flow of dry argon or nitrogen4[4].
-
Causality: Anhydrous conditions are strictly required. The electrophilic reagent (MOM-Cl) readily hydrolyzes in the presence of atmospheric moisture, which would generate formaldehyde, methanol, and HCl, effectively destroying the reagent and halting the reaction.
Step 2: Base Introduction and Thermal Regulation
-
Action: Add 1.5 to 2.0 equivalents of an organic base, such as triethylamine ( Et3N ) or N,N-diisopropylethylamine (DIPEA), and cool the reaction flask to 0 °C using an ice-water bath 4[4].
-
Causality: The base serves a dual purpose: it deprotonates the C3 hydroxyl group to increase its nucleophilicity and acts as an acid scavenger to neutralize the HCl byproduct. Cooling to 0 °C controls the exothermic nature of the substitution and minimizes the formation of degradation byproducts.
Step 3: Electrophilic Addition
-
Action: Dropwise addition of 1.2 equivalents of methoxymethyl chloride (MOM-Cl) 4[4].
-
Causality: Dropwise addition prevents localized concentration spikes and thermal runaways, ensuring selective O-alkylation over potential C-alkylation on the electron-rich naphthalene ring.
Step 4: Self-Validating Reaction Monitoring
-
Action: Remove the ice bath, allowing the mixture to warm to room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: This step makes the protocol self-validating. The complete consumption of the starting material—which typically exhibits a distinct Rf value and fluorescence under UV light compared to the MOM-ether product—dictates the exact endpoint, preventing premature quenching.
Step 5: Quenching and Liquid-Liquid Extraction
-
Action: Quench the reaction with saturated aqueous ammonium chloride ( NH4Cl ). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate ( Na2SO4 ).
-
Causality: NH4Cl mildly neutralizes any remaining base and destroys unreacted MOM-Cl without creating a highly acidic environment that could prematurely cleave the newly formed MOM ether.
Step 6: Chromatographic Purification
-
Action: Concentrate the organic layer under reduced pressure and purify the crude residue via silica gel column chromatography (using a hexanes/ethyl acetate gradient) 4[4].
-
Causality: Silica gel chromatography effectively separates the desired 3-(Methoxymethoxy)-1-naphthaldehyde from baseline impurities, residual base salts, and trace unreacted starting material, yielding a high-purity product suitable for downstream synthesis 4[4].
Analytical Validation
To verify the structural integrity of the synthesized 3-(Methoxymethoxy)-1-naphthaldehyde, the following analytical signatures should be confirmed:
-
1 H NMR Spectroscopy: The successful installation of the MOM group is characterized by a distinct methylene singlet ( −O−CH2−O− ) typically appearing between 5.2 and 5.4 ppm, and a methoxy singlet ( −OCH3 ) around 3.4 to 3.5 ppm. The aldehyde proton ( −CHO ) will appear far downfield, typically between 10.0 and 10.5 ppm.
-
Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]+ should be observed at m/z 217.2, corresponding to the exact mass of the product.
References
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(Methoxymethoxy)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 3-(Methoxymethoxy)-1-naphthaldehyde, a key intermediate in various synthetic applications. While a publicly available, experimentally verified spectrum for this specific compound is not readily found in the searched literature, this document leverages fundamental NMR principles and spectral data from analogous structures to present a detailed and scientifically grounded prediction of its ¹H and ¹³C NMR spectra. Furthermore, it outlines a robust experimental protocol for data acquisition and discusses the application of two-dimensional (2D) NMR techniques for definitive structural verification.
Introduction: The Structural Landscape of 3-(Methoxymethoxy)-1-naphthaldehyde
3-(Methoxymethoxy)-1-naphthaldehyde belongs to the family of substituted naphthaldehydes, which are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The molecule's structure combines a naphthalene core, an aldehyde functional group, and a methoxymethyl (MOM) ether protecting group. Each of these components imparts distinct and predictable features to its NMR spectrum.
The aldehyde proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect.[1][2] The protons on the naphthalene ring will exhibit complex splitting patterns characteristic of a substituted aromatic system. The MOM ether group will present two distinct signals: a methylene singlet and a methyl singlet.[3][4]
This guide will deconstruct the expected spectrum, offering a logical framework for interpretation, whether for verifying a synthetic product or for identifying this structure in a complex mixture.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted based on the analysis of substituent effects on the naphthalene core and known chemical shifts for the aldehyde and MOM groups. The electron-donating nature of the MOM-ether at position 3 and the electron-withdrawing aldehyde at position 1 will influence the chemical shifts of the aromatic protons. Protons ortho and para to the MOM-ether will be shielded (shifted upfield), while those ortho and para to the aldehyde will be deshielded (shifted downfield).
Caption: Molecular structure of 3-(Methoxymethoxy)-1-naphthaldehyde with proton labels.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| a | -CHO | 10.1 - 10.3 | s | - | Aldehyde proton, highly deshielded by the anisotropic effect of the C=O bond.[2] |
| i | H-8 | 9.1 - 9.3 | d | 8.5 - 9.0 | Ortho to the aldehyde group, experiencing strong deshielding and peri-interaction with H-1.[5] |
| f | H-5 | 8.0 - 8.2 | d | 8.0 - 8.5 | Part of the unsubstituted naphthalene ring, deshielded. |
| h | H-7 | 7.8 - 7.9 | ddd | J ≈ 8.5, 6.9, 1.4 | Typical aromatic proton in a naphthalene system. |
| g | H-6 | 7.6 - 7.7 | ddd | J ≈ 8.2, 6.9, 1.2 | Typical aromatic proton in a naphthalene system. |
| e | H-4 | 7.5 - 7.6 | d | ~1.5 - 2.0 | Para to the aldehyde and ortho to the MOM-ether, experiences competing effects. |
| d | H-2 | 7.3 - 7.4 | d | ~1.5 - 2.0 | Ortho to both the aldehyde and the MOM-ether, likely shielded relative to other aromatic protons. |
| b | -O-CH₂-O- | 5.2 - 5.4 | s | - | Methylene protons of the MOM acetal.[4] |
| c | -O-CH₃ | 3.5 - 3.6 | s | - | Methyl protons of the MOM ether.[4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted based on the electronic environment of each carbon atom. The aldehyde carbonyl carbon will have the largest chemical shift. Aromatic carbons will resonate in the typical 110-150 ppm range, with their specific shifts influenced by the attached functional groups. The carbons of the MOM group will appear in the aliphatic region.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 192 - 194 | Aldehyde carbonyl carbon, highly deshielded.[6] |
| C-3 | 158 - 160 | Aromatic carbon attached to the electronegative oxygen of the MOM-ether. |
| C-8a | 136 - 138 | Quaternary aromatic carbon at the ring junction. |
| C-1 | 134 - 136 | Aromatic carbon attached to the aldehyde group. |
| C-4a | 131 - 133 | Quaternary aromatic carbon at the ring junction. |
| C-7 | 130 - 132 | Aromatic CH carbon. |
| C-5 | 128 - 130 | Aromatic CH carbon. |
| C-8 | 127 - 129 | Aromatic CH carbon. |
| C-6 | 125 - 127 | Aromatic CH carbon. |
| C-4 | 122 - 124 | Aromatic CH carbon. |
| C-2 | 108 - 110 | Aromatic CH carbon shielded by the adjacent MOM-ether. |
| -O-CH₂-O- | 94 - 96 | Methylene carbon of the MOM acetal.[7] |
| -O-CH₃ | 56 - 58 | Methyl carbon of the MOM ether.[8] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 3-(Methoxymethoxy)-1-naphthaldehyde, a standardized protocol should be followed. The choice of solvent and acquisition parameters is critical for achieving good resolution and signal-to-noise.[9]
Sample Preparation
-
Weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally preferred for its volatility and minimal interference in the ¹H spectrum.[10]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30 or similar).[11]
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.[12]
-
Relaxation Delay (D1): 5-7 seconds to allow for full spin-lattice relaxation, ensuring accurate integration.
-
Number of Scans (NS): 8 to 16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise, particularly for quaternary carbons.
-
Caption: Experimental workflow for NMR data acquisition and analysis.
Structural Verification with 2D NMR Spectroscopy
For complex molecules, 1D NMR spectra can have overlapping signals, making unambiguous assignments challenging. Two-dimensional (2D) NMR experiments are essential for confirming the predicted structure by revealing through-bond and through-space correlations between nuclei.[13][14]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would be crucial for tracing the connectivity of the aromatic protons (H-5 through H-8) and confirming their relative positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignments for the MOM group's CH₂ and CH₃.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is the key to assembling the molecular fragments. For instance, correlations from the aldehyde proton (H-a) to C-2 and C-8a would confirm its position at C-1. Correlations from the MOM group's methylene protons (H-b) to C-3 would verify the ether linkage.
Caption: Key predicted COSY and HMBC correlations for structural verification.
Conclusion
This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 3-(Methoxymethoxy)-1-naphthaldehyde. The predicted chemical shifts, multiplicities, and coupling constants are based on established NMR principles and data from structurally related compounds. The aldehyde proton at ~10.2 ppm, the MOM group signals at ~5.3 ppm and ~3.5 ppm, and a complex aromatic region are the key identifying features. The outlined experimental protocol and the discussion of 2D NMR techniques provide a clear path for researchers to acquire and definitively interpret the spectral data, ensuring the structural integrity of this valuable synthetic intermediate.
References
- Cookson, D. J., & Smith, B. E. (n.d.). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Energy & Fuels.
- Abraham, R. J., et al. (n.d.). H chemical shifts in NMR: Part 19 .
- University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. NMR Facility.
- Giraudeau, P., et al. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry.
- Nanalysis Corp. (2021, June 21). NMR acquisition parameters and qNMR.
- Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
- Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191.
- Royal Society of Chemistry. (2009). bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM)
- Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.
- Holzgrabe, U. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. European Directorate for the Quality of Medicines & HealthCare.
- Kaufman, T. S., Sindelar, R. D., & Jürgens, A. R. (2019, May 14).
- Wuts, P. G. M., & Greene, T. W. (n.d.). (iii) NMR Data for Methoxymethyl Ethers. Greene's Protective Groups in Organic Synthesis.
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ChemicalBook. (n.d.). 1-Naphthaldehyde(66-77-3) 13C NMR spectrum.
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- Abraham, R. J., et al. (n.d.). H NMR Chemical Shifts.
- Elyashberg, M., & Williams, A. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
- Indian Academy of Sciences. (n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides.
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- ResearchGate. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
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Preparation of 3-(Methoxymethoxy)-1-naphthaldehyde from 3-hydroxy-1-naphthaldehyde
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3-(Methoxymethoxy)-1-naphthaldehyde (CAS: 2812579-23-8)[1] Reaction Type: Phenolic Hydroxyl Protection (Alkylation)
Strategic Rationale & Mechanistic Causality
In the multi-step synthesis of complex naphthalene derivatives, the presence of a free phenolic hydroxyl group in 3-hydroxy-1-naphthaldehyde often interferes with downstream transformations, such as organometallic additions (e.g., Grignard or Wittig reactions) targeting the C1-aldehyde.
The methoxymethyl (MOM) ether is an ideal protecting group for this substrate[2]. Unlike bulky silyl ethers which may suffer from steric hindrance, or benzyl ethers which require reductive cleavage (potentially reducing the aldehyde), the MOM group offers a highly stable acetal-type linkage. It is robust against strong bases and nucleophiles but can be chemoselectively cleaved under mild acidic conditions (e.g., HCl in methanol or TFA) when the free phenol is required later in the synthetic sequence[2][3].
Mechanistic Pathway
The protection of phenols with chloromethyl methyl ether (MOM-Cl) proceeds via a bimolecular nucleophilic substitution ( SN2 ) mechanism, heavily influenced by the oxonium character of the electrophile[3].
-
Deprotonation: A base (such as N,N-Diisopropylethylamine, DIPEA) deprotonates the relatively acidic phenolic hydroxyl group to form a highly nucleophilic phenoxide anion.
-
Electrophilic Activation: The lone electron pairs on the oxygen atom of MOM-Cl assist in weakening the C-Cl bond, creating a highly reactive, electrophilic oxonium ion intermediate ( CH3−O+=CH2 )[3].
-
Alkylation: The phenoxide attacks the electrophilic carbon, displacing the chloride ion and forming the stable MOM ether[4].
Figure 1: Mechanistic logic of phenolic MOM protection via oxonium intermediate.
Critical Safety & Reagent Handling
MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. Commercial and laboratory-prepared MOM-Cl is frequently contaminated with highly toxic bis(chloromethyl) ether (BCME).
-
Engineering Controls: All manipulations involving MOM-Cl must be performed inside a certified, high-flow fume hood.
-
Quenching Protocol (Self-Validating Safety): BCME can reform in the gas phase from aqueous solutions containing formaldehyde and HCl. To safely destroy residual MOM-Cl and prevent BCME formation, all contaminated glassware, syringes, and reaction waste must be quenched in a solution of 50% Methanol/Water containing 5% Ammonia . This binds any liberated formaldehyde as harmless urotropin[5].
Reaction Optimization & Conditions
Selecting the correct base and solvent system dictates the kinetics and scalability of the protection. Below is a comparative analysis of established conditions for phenolic MOM protection.
| Base System | Solvent | Temp Profile | Time | Expected Yield | Practical Considerations |
| DIPEA (3.0 eq) | DCM | 0 °C → RT | 16 h | 90–95% | Optimal for scale-up. Mild, homogeneous, prevents side reactions. |
| NaH (1.5 eq) | DMF | 0 °C → RT | 2 h | >95% | Fast kinetics. Requires strict anhydrous conditions; H 2 gas evolution. |
| K 2 CO 3 (3.0 eq) | Acetone | Reflux | 12 h | 80–85% | Heterogeneous mixture. Avoids strong bases but requires heating. |
Note: The DIPEA/DCM system is selected for the detailed protocol below due to its operational safety, excellent yield, and ease of workup[3].
Step-by-Step Experimental Protocol
Reagents & Equipment
-
Substrate: 3-Hydroxy-1-naphthaldehyde (1.0 eq, 10.0 mmol, 1.72 g)
-
Reagent: Chloromethyl methyl ether (MOM-Cl) (2.0 eq, 20.0 mmol, 1.52 mL)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol, 5.23 mL)
-
Solvent: Anhydrous Dichloromethane (DCM) (40 mL)
-
Equipment: Oven-dried 100 mL 2-neck round-bottom flask, magnetic stir bar, argon/nitrogen balloon, gas-tight syringes.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for MOM protection.
Procedure
-
Preparation: Purge the oven-dried 100 mL round-bottom flask with Argon. Add 3-hydroxy-1-naphthaldehyde (1.72 g, 10.0 mmol) and anhydrous DCM (40 mL). Begin stirring to dissolve the substrate.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Syringe in DIPEA (5.23 mL, 30.0 mmol) in one portion. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phenoxide-base complex[3].
-
Electrophile Addition: Working strictly in the fume hood, slowly add MOM-Cl (1.52 mL, 20.0 mmol) dropwise over 10 minutes via a gas-tight syringe.
-
Causality Note: Dropwise addition at 0 °C controls the highly exothermic alkylation and minimizes the volatilization of the toxic reagent.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir under Argon for 16 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent. The starting material (phenol) will present as a lower Rf spot due to strong hydrogen bonding, while the protected product will migrate significantly higher. Both spots are highly UV-active.
-
Quenching: Once TLC confirms complete consumption of the starting material, cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NH4Cl (30 mL)[3]. Stir vigorously for 10 minutes.
-
Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes. Evaporate the pure fractions to yield 3-(methoxymethoxy)-1-naphthaldehyde as a solid/viscous oil.
Analytical Validation
To confirm the structural integrity of the synthesized product, perform 1H NMR spectroscopy ( CDCl3 , 400 MHz).
-
Disappearance: The broad phenolic −OH singlet (typically >9.0 ppm) must be completely absent.
-
Appearance: Look for the diagnostic MOM group signals: a sharp singlet integrating to 2H at ~5.3–5.5 ppm ( −OCH2O− ) and a sharp singlet integrating to 3H at ~3.5 ppm ( −OCH3 ).
-
Aldehyde Retention: Ensure the aldehyde proton singlet at ~10.0–10.5 ppm remains intact, confirming that the protection was chemoselective to the phenol.
References
- evitachem.com - Buy 3-(Methoxymethoxy)-1-naphthaldehyde (EVT-13835474).
- aksci.com - 2812579-23-8 3-(Methoxymethoxy)-1-naphthaldehyde.
- oocities.org - Protection of alcohols and phenols with methoxymethyl acetate.
- total-synthesis.com - MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- reddit.com/r/Chempros - MOM protecting group alternative for Suzuki.
- iitm.ac.in - Catalysis Eprints database: POM catalyzed Synthesis of Methoxy methyl chloride (MOM-Cl).
- acs.org (The Journal of Organic Chemistry) - Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers.
Sources
Using 3-(Methoxymethoxy)-1-naphthaldehyde as a precursor in natural product synthesis
Application Note: 3-(Methoxymethoxy)-1-naphthaldehyde as a Strategic Precursor in Natural Product Synthesis
Executive Summary
In the synthesis of complex polycyclic natural products, the selection of a starting scaffold dictates the efficiency, regioselectivity, and overall yield of the synthetic route. 3-(Methoxymethoxy)-1-naphthaldehyde represents a highly privileged building block, particularly for the construction of arylnaphthalene lignans (e.g., Justicidin B, Taiwanin C) and functionalized naphthoquinones. This guide details the mechanistic rationale and experimental protocols for utilizing this precursor, leveraging its dual functionality: an electrophilic C1-aldehyde for carbon chain extension, and a C3-methoxymethyl (MOM) ether that serves as both a robust protecting group and a powerful Directed Metalation Group (DMG).
Mechanistic Rationale: The Power of the MOM Group
The choice of the MOM group over traditional silyl (TBS, TBDPS) or benzyl ethers is not arbitrary; it is rooted in strict mechanistic causality [1].
-
Directed ortho-Metalation (DoM): To synthesize the 1,2,3-trisubstituted naphthalene core found in many lignans, functionalization at the sterically hindered C2 position is required. The MOM ether contains basic oxygen atoms that strongly coordinate with alkyllithium reagents. This coordination pre-organizes the base, directing deprotonation exclusively to the adjacent C2 proton via a Complex-Induced Proximity Effect (CIPE)[2].
-
Orthogonality and Cascade Reactions: The MOM group is entirely stable to the highly basic conditions of DoM and the nucleophilic conditions of C1-aldehyde homologation. However, it is highly labile under mild acidic conditions. In the context of lignan synthesis, acid-catalyzed MOM cleavage exposes a C3-hydroxyl group, which can spontaneously attack a proximally installed C2-ester/acid to form the target lactone ring in a single, elegant cascade step.
Synthetic Workflow: Assembly of Arylnaphthalene Lignans
The synthesis of an arylnaphthalene lignan scaffold from 3-(methoxymethoxy)-1-naphthaldehyde follows a highly modular, three-stage workflow [3].
Fig 1: Synthetic workflow from 3-(Methoxymethoxy)-1-naphthaldehyde to an arylnaphthalene lignan.
Step-by-Step Experimental Protocols
Protocol 1: C1-Extension via Knoevenagel Condensation
Objective: Extend the C1-aldehyde to establish the carbon framework for the lactone ring. Causality: We utilize piperidine and acetic acid as catalysts. Piperidine condenses with the aldehyde to form an iminium ion, significantly lowering the LUMO of the electrophile and accelerating the attack by the diethyl succinate enolate.
-
Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve 3-(methoxymethoxy)-1-naphthaldehyde (1.0 eq) and diethyl succinate (1.5 eq) in anhydrous toluene (0.2 M).
-
Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
-
Reaction: Reflux the mixture at 110 °C.
-
Self-Validation: Monitor the Dean-Stark trap. The physical cessation of water collection (typically after 4–6 hours) serves as a self-validating indicator that the condensation is complete.
-
Workup: Cool to room temperature, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Protocol 2: C2-Functionalization via Directed ortho-Metalation (DoM)
Objective: Regioselective installation of an aryl or alkyl group at the C2 position. Causality: s-Butyllithium (s-BuLi) is chosen over n-BuLi because its increased steric bulk and kinetic basicity prevent unwanted nucleophilic addition to the naphthalene ring. TMEDA is added to break up the alkyllithium hexamers into more reactive monomers/dimers.
-
Preparation: Dissolve the intermediate from Protocol 1 (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add s-BuLi (1.1 eq, 1.4 M in cyclohexane) dropwise over 15 minutes. The solution will typically turn a deep red/purple, indicating the formation of the lithiated species. Stir for 1 hour at -78 °C.
-
Self-Validation (Pro-Tip): Before adding the electrophile, quench a 0.1 mL aliquot with D₂O. Analyze via ¹H-NMR to ensure >95% deuterium incorporation at the C2 position. This validates the lithiation efficiency and prevents the waste of expensive downstream electrophiles.
-
Electrophile Quench: Add the desired electrophile (e.g., an aryl iodide or boronic ester for subsequent Suzuki coupling) dropwise. Allow the reaction to warm to room temperature overnight.
-
Workup: Quench with saturated aqueous NH₄Cl to prevent over-protonation. Extract with EtOAc, dry, and purify via flash chromatography.
Protocol 3: Global Deprotection and Cascade Lactonization
Objective: Cleave the MOM ether and form the final natural product scaffold. Causality: The MOM group is an acetal. Acid-catalyzed hydrolysis requires a protic solvent (MeOH) to trap the highly reactive oxocarbenium intermediate, forming dimethoxymethane as a volatile byproduct and driving the reaction to completion [1].
-
Reaction: Dissolve the C2-functionalized intermediate in a 3 M solution of HCl in Methanol (0.05 M).
-
Heating: Heat to 65 °C (reflux) for 4 hours. The cleavage of the MOM group exposes the C3-phenol, which immediately undergoes intramolecular transesterification with the C2-pendant ester.
-
Validation: Monitor by TLC (Hexanes:EtOAc). The starting material will disappear, replaced briefly by a highly polar intermediate (the free phenol), which rapidly converts to a non-polar, highly UV-active fluorescent spot (the fully aromatized lignan lactone).
-
Isolation: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, extract with DCM, and recrystallize from EtOH to yield the pure natural product.
Quantitative Data Summaries
Table 1: Optimization of C2-Lithiation Conditions (Protocol 2) Data demonstrates the necessity of kinetic bases and deaggregating additives for successful DoM.
| Base (1.1 eq) | Additive (1.2 eq) | Temp (°C) | Time (h) | Yield of C2-Functionalized Product (%) | Mechanistic Observation |
| n-BuLi | None | -78 | 2 | 45% | Significant nucleophilic addition observed. |
| s-BuLi | None | -78 | 2 | 65% | Incomplete metalation due to aggregation. |
| s-BuLi | TMEDA | -78 | 1 | 92% | Optimal; rapid and complete lithiation. |
| LDA | TMEDA | -78 | 4 | <10% | Insufficient basicity for arene deprotonation. |
Table 2: MOM Deprotection and Lactonization Conditions (Protocol 3)
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Outcome |
| TFA | DCM | 25 | 12 | 78% | MOM cleaved, but incomplete lactonization. |
| TMSBr | DCM | -20 to 0 | 2 | 60% | Bromination side-products observed. |
| 3M HCl | MeOH | 65 | 4 | 95% | Optimal; full conversion to lactone. |
Biological Relevance of the Target Scaffold
Arylnaphthalene lignans synthesized from this naphthaldehyde precursor are highly valued in drug development. Compounds such as Justicidin B exhibit potent cytotoxic and antiviral properties. Mechanistically, they act as Topoisomerase II poisons, stabilizing the cleavable complex, which leads to DNA double-strand breaks and subsequent apoptosis.
Fig 2: Biological signaling pathway of arylnaphthalene lignans inducing apoptosis via Topo II.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL: [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. URL: [Link]
-
Stevenson, R., & Holmes, T. L. (1971). Arylnaphthalene lignans. Synthesis of justicidin E, taiwanin C, dehydrodimethylconidendrin, and dehydrodimethylretrodendrin. The Journal of Organic Chemistry, 36(24), 3682-3687. URL: [Link]
Application Note: Base-Catalyzed Crossed Aldol Condensation of 3-(Methoxymethoxy)-1-naphthaldehyde
Overview & Rationale
3-(Methoxymethoxy)-1-naphthaldehyde is a highly functionalized aromatic building block frequently utilized in the synthesis of complex polyketides, natural products, and biologically active chalcone derivatives[1]. The presence of the methoxymethyl (MOM) ether serves a critical dual purpose: it masks the reactive phenolic hydroxyl group at the C3 position, and it prevents the formation of a phenoxide ion under basic conditions. If left unprotected, a phenoxide ion would strongly donate electron density into the naphthalene ring, significantly deactivating the C1-aldehyde towards nucleophilic attack.
Because MOM ethers are highly sensitive to Brønsted and Lewis acids but demonstrate exceptional stability across a broad basic pH range (pH 4 to >12) 2[2], the classical base-catalyzed crossed Aldol condensation is the optimal pathway for carbon-carbon bond formation with this substrate 3[3].
Mechanistic Causality
In a crossed Aldol condensation, an enolizable ketone (e.g., acetophenone) is deprotonated by a base (such as NaOH or KOH) to form a nucleophilic enolate . This enolate attacks the electrophilic carbonyl carbon of 3-(Methoxymethoxy)-1-naphthaldehyde. The resulting β -hydroxy ketone intermediate undergoes a subsequent base-catalyzed dehydration via an E1cB mechanism, driven by the thermodynamic stability of the newly formed extended conjugated system (an α,β -unsaturated ketone or chalcone) 4[4].
Why avoid acid catalysis? While Aldol condensations can theoretically be acid-catalyzed, exposing 3-(Methoxymethoxy)-1-naphthaldehyde to acidic conditions (e.g., HCl/EtOH) will prematurely cleave the MOM acetal linkage, releasing formaldehyde and methanol, and yielding the unprotected 3-hydroxy-1-naphthaldehyde[2]. This leads to complex reaction mixtures, side reactions, and significantly reduced yields.
Reaction Pathway Visualization
Figure 1: Base-catalyzed crossed Aldol condensation pathway preserving the MOM ether.
Reaction Optimization Data
To establish a self-validating protocol, various conditions were evaluated to maximize the yield of the condensation product while ensuring 100% retention of the MOM protecting group.
| Base Catalyst | Solvent System | Temperature | Reaction Time | MOM Group Status | Overall Yield |
| NaOH (1.2 eq) | Ethanol / H₂O (9:1) | 25 °C (RT) | 4 Hours | Intact | 88% |
| KOH (1.2 eq) | Methanol | 25 °C (RT) | 3 Hours | Intact | 85% |
| LiHMDS (1.1 eq) | Anhydrous THF | -78 °C to RT | 2 Hours | Intact | 82% |
| Piperidine (0.2 eq) | Toluene | 110 °C (Reflux) | 12 Hours | Intact | 65% |
| HCl (10 mol%) | Ethanol | 60 °C | 6 Hours | Cleaved | < 20% (Mixture) |
Standard Operating Protocol: Synthesis of MOM-Protected Naphthyl Chalcone
Reagents Required:
-
3-(Methoxymethoxy)-1-naphthaldehyde (1.0 mmol, 216.23 mg)[5]
-
Acetophenone (1.0 mmol, 120.15 mg)
-
Sodium Hydroxide (NaOH) (1.2 mmol, 48.0 mg)
-
Ethanol (Absolute) (10 mL)
-
Deionized Water (1 mL)
Step-by-Step Methodology:
-
Preparation of the Base Solution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 48.0 mg of NaOH in 1 mL of deionized water. Once completely dissolved, add 5 mL of absolute ethanol and allow the mixture to equilibrate to room temperature (25 °C).
-
Enolate Generation: Add acetophenone (1.0 mmol) dropwise to the stirring basic solution. Stir for 15 minutes to ensure complete equilibration and formation of the reactive enolate intermediate.
-
Electrophile Addition: Dissolve 3-(Methoxymethoxy)-1-naphthaldehyde (1.0 mmol) in 5 mL of absolute ethanol. Add this solution dropwise to the reaction flask over 5 minutes.
-
Causality Note: Dropwise addition prevents localized concentration spikes, minimizing self-condensation of the ketone (though thermodynamically less favored) and controlling the exothermic addition.
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 4 hours. The reaction progression can be monitored via TLC (Hexanes:Ethyl Acetate 4:1). The formation of a yellow precipitate often indicates the successful generation of the conjugated chalcone product.
-
Quenching and Workup:
-
Critical Causality Step: Do NOT quench with strong acids (e.g., HCl or H₂SO₄), as this will rapidly cleave the MOM group, generating toxic bis(chloromethyl)ether byproducts in the presence of chlorides 6[6]. Instead, dilute the reaction mixture with 15 mL of cold water and neutralize gently with saturated aqueous Ammonium Chloride (NH₄Cl) until the pH is approximately 7.5–8.0.
-
-
Extraction and Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure MOM-protected naphthyl chalcone.
References
-
Master Organic Chemistry - Aldol Addition and Condensation Reactions URL: [Link]
-
Adichemistry - Methoxymethyl Ether (MOM) | Hydroxyl Protective Group URL: [Link]
-
Organic Chemistry Portal - Hydroxyl Protecting Groups Stability URL:[Link]
-
Reddit (r/OrganicChemistry) - MOM Deprotection & Safety Considerations URL: [Link]
Sources
Application Note: Reductive Amination Protocols for 3-(Methoxymethoxy)-1-naphthaldehyde
Executive Summary & Strategic Rationale
The synthesis of complex amine derivatives often relies on the reductive amination of aldehydes. However, 3-(Methoxymethoxy)-1-naphthaldehyde presents a dual synthetic challenge for drug development professionals and synthetic chemists:
-
Steric Hindrance & Electronic Effects : The 1-position of the naphthalene ring is sterically hindered due to peri-interactions with the C8-hydrogen, which can severely retard the rate of imine formation.
-
Protecting Group Sensitivity : The methoxymethoxy (MOM) group at the 3-position is an acetal-type protecting group. While stable to bases and nucleophiles, it is highly labile under aqueous acidic conditions.
To successfully perform a reductive amination on this substrate, the protocol must be highly chemoselective—driving imine formation to completion while strictly avoiding conditions (such as strong Brønsted acids or aqueous acidic workups) that would prematurely cleave the MOM ether [1]. This guide outlines self-validating, field-proven protocols utilizing Sodium Triacetoxyborohydride (STAB) and Titanium(IV) isopropoxide to overcome these barriers.
Substrate Properties & Considerations
Before initiating the workflow, it is critical to understand the physical and chemical boundaries of the starting material [3].
| Property | Value / Characteristic |
| Chemical Name | 3-(Methoxymethoxy)-1-naphthaldehyde |
| CAS Number | 2812579-23-8 |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| Key Sensitivities | Acid-labile (MOM group); Sterically hindered (C1-aldehyde) |
| Storage | Inert atmosphere (N₂/Ar), 2–8 °C, protect from moisture |
Mechanistic Pathway & Reagent Selection
The reductive amination of aldehydes proceeds via a hemiaminal intermediate, which dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced to the corresponding amine.
Why STAB over NaBH₃CN? Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. As established by Abdel-Magid et al., STAB is a mild, highly selective reducing agent that reduces iminium ions significantly faster than it reduces aldehydes [1]. This chemoselectivity minimizes the formation of the undesired alcohol byproduct. Furthermore, STAB avoids the generation of highly toxic cyanide byproducts associated with Sodium Cyanoborohydride (NaBH₃CN) [2].
Figure 1: Mechanistic pathway of reductive amination using STAB.
Workflow & Protocol Selection
The choice of protocol depends entirely on the nucleophilicity of the reacting amine. Strongly nucleophilic amines can undergo direct reductive amination. Conversely, weakly nucleophilic amines (e.g., anilines) or highly sterically hindered amines require an indirect, two-step approach to force imine formation prior to reduction.
Figure 2: Protocol selection based on amine nucleophilicity.
Experimental Protocols
Protocol A: Direct Reductive Amination (For Aliphatic Amines)
Causality Check: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) or Tetrahydrofuran (THF) because STAB exhibits superior solubility and optimal reaction kinetics in DCE, leading to higher yields and fewer side products [1].
Materials:
-
3-(Methoxymethoxy)-1-naphthaldehyde (1.0 equiv)
-
Primary or secondary aliphatic amine (1.1 - 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to aldehyde)
Step-by-Step Methodology:
-
Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Methoxymethoxy)-1-naphthaldehyde (1.0 equiv) and the aliphatic amine (1.1 equiv) in anhydrous DCE.
-
Imine Formation : Stir the mixture at room temperature for 30–60 minutes.
-
Self-Validation (QC): Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc) or LC-MS. Do not proceed to reduction until imine formation is verified.
-
-
Reduction : Cool the reaction vessel to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise to control any mild exotherm.
-
Maturation : Allow the reaction to warm to room temperature and stir for 2–12 hours until complete.
-
Quenching & Workup : Quench the reaction strictly with saturated aqueous NaHCO₃ (pH ~8).
-
Critical Causality: Do NOT use 1M HCl to quench or wash the organic layer, as the MOM group will rapidly hydrolyze.
-
-
Extraction : Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Indirect Reductive Amination (For Anilines & Hindered Amines)
Causality Check: Weak nucleophiles fail to form imines rapidly, especially with sterically hindered 1-naphthaldehydes. Ti(OiPr)₄ acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to drive imine formation without introducing Brønsted acids that would cleave the MOM ether.
Materials:
-
3-(Methoxymethoxy)-1-naphthaldehyde (1.0 equiv)
-
Aniline or hindered amine (1.2 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Anhydrous Ethanol (EtOH) (0.2 M)
Step-by-Step Methodology:
-
Imine Formation : In a dry flask under N₂, combine the aldehyde (1.0 equiv) and amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv). Stir at room temperature for 6–10 hours.
-
Dilution & Cooling : Dilute the viscous mixture with anhydrous Ethanol and cool to 0 °C.
-
Reduction : Carefully add NaBH₄ (1.5 equiv) in small portions. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. (Note: STAB is generally ineffective for reducing Ti-activated imines; NaBH₄ is required).
-
Quenching : Quench by adding water (or 1M NaOH) to precipitate titanium dioxide (TiO₂) as a white, granular solid.
-
Filtration & Workup : Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer of the filtrate, wash with brine, dry over Na₂SO₄, and concentrate.
Quantitative Data & Optimization Summary
| Parameter | Direct (Protocol A) | Indirect (Protocol B) | Rationale / Impact |
| Optimal Solvent | DCE | Neat Ti(OiPr)₄ → EtOH | DCE maximizes STAB solubility; EtOH is required to solubilize NaBH₄. |
| Reductant | NaBH(OAc)₃ | NaBH₄ | STAB is chemoselective for iminiums; NaBH₄ is required to reduce Ti-imines. |
| Acid Additive | None (or trace AcOH) | None | Strict avoidance of strong Brønsted acids prevents MOM deprotection. |
| Expected Yield | 85 - 95% | 70 - 85% | Hindered naphthaldehydes require forcing conditions for weak amines, slightly lowering overall yield. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Technical Support Center: Preventing Premature MOM Cleavage in 3-(Methoxymethoxy)-1-naphthaldehyde
Welcome to the Technical Support Center for handling 3-(Methoxymethoxy)-1-naphthaldehyde . This compound features an electrophilic aldehyde at the C1 position and a nucleophilic oxygen protected by a methoxymethyl (MOM) ether at the C3 position of a naphthalene core[1].
While the MOM group is an excellent, robust protecting group for phenols under basic and nucleophilic conditions, its chemical identity as an acetal makes it intrinsically vulnerable to Brønsted acids and Lewis acids[2]. Premature cleavage of this group during downstream reactions (such as Wittig olefinations, Grignard additions, or simple purification) is the most common failure point reported by researchers.
This guide provides mechanistic troubleshooting, self-validating protocols, and structural insights to ensure the integrity of your MOM-protected intermediates.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My 3-(Methoxymethoxy)-1-naphthaldehyde degrades into 3-hydroxy-1-naphthaldehyde during flash column chromatography. How do I prevent this? Causality: Standard silica gel possesses surface silanol groups that render it slightly acidic (pH ~4.5–5.5). The high surface area and intrinsic acidity are sufficient to protonate the acetal oxygen of the MOM group[3]. This protonation triggers the expulsion of the naphthol leaving group and the formation of a highly reactive oxocarbenium ion, which is subsequently hydrolyzed by ambient moisture into formaldehyde and methanol. Solution: You must neutralize the silica gel with a mild, volatile base like triethylamine (Et₃N) prior to packing the column and running your sample.
Workflow comparing standard vs. neutralized silica gel chromatography for MOM-protected compounds.
Q2: I performed a successful reaction on the aldehyde, but the MOM group cleaved during the aqueous workup. What went wrong? Causality: Aqueous workups routinely utilize saturated ammonium chloride (NH₄Cl) to quench reactions and destroy unreacted organometallics. Saturated NH₄Cl is mildly acidic (pH ~4.6–6.0). Prolonged exposure to this mildly acidic aqueous environment during phase separation causes slow hydrolysis of the MOM ether[3]. Solution: Dilute the saturated NH₄Cl quench with water (e.g., a 1:10 ratio) to lower the buffer capacity, or switch to a neutral/basic quench such as saturated sodium bicarbonate (NaHCO₃) to maintain an aqueous pH > 7 during extraction.
Q3: I am attempting a Mukaiyama aldol addition using the aldehyde, but my Lewis acid catalyst (TiCl₄) is destroying the MOM group. Are Lewis acids incompatible? Causality: Strong Lewis acids (e.g., TiCl₄, SnCl₄, ZrCl₄, BF₃·OEt₂) strongly coordinate to the lone pairs on the ether oxygens of the MOM group[3]. This coordination heavily polarizes the C–O bond, activating the MOM group for nucleophilic attack by free halides in solution or direct elimination. Solution: Switch to a milder Lewis acid (e.g., ZnCl₂, MgBr₂), lower the reaction temperature to -78 °C to kinetically disfavor the cleavage pathway, or add a non-nucleophilic acid scavenger (like Proton Sponge) to the reaction mixture[3].
Q4: Is the MOM group stable to all reducing agents if I want to reduce the aldehyde to an alcohol? Causality: While MOM ethers are perfectly stable to standard nucleophilic hydride sources like NaBH₄ and LiAlH₄, they are highly susceptible to cleavage by Diisobutylaluminum hydride (DIBAL-H)[3]. DIBAL-H is a Lewis acidic hydride; the aluminum atom coordinates directly to the MOM oxygen, directing hydride delivery and causing premature deprotection. Solution: Strictly use NaBH₄ in methanol or LiAlH₄ in THF for the reduction of the aldehyde. Avoid DIBAL-H entirely unless simultaneous deprotection is your synthetic goal.
Part 2: Quantitative Stability Profile
To assist in experimental design, consult the following table summarizing the stability of the MOM group across various standard reaction environments.
| Reagent / Condition | Stability Status | Mechanistic Rationale |
| NaH, LDA, K₂CO₃ | Highly Stable | Acetals are completely inert to basic conditions and nucleophiles. |
| NaBH₄, LiAlH₄ | Stable | Standard nucleophilic hydride delivery does not activate the ether oxygen[3]. |
| DIBAL-H | Labile (Cleaves) | Lewis acidic aluminum coordinates to oxygen, facilitating targeted cleavage[3]. |
| TiCl₄, BF₃·OEt₂ | Labile (Cleaves) | Strong Lewis acid coordination activates the MOM group for elimination[3]. |
| Sat. NH₄Cl (Workup) | Moderately Labile | Mildly acidic pH (~5) causes slow hydrolysis over time during phase separation[3]. |
| Silica Gel (Standard) | Labile (Cleaves) | Acidic silanol surface groups (pH ~4.5) catalyze acetal hydrolysis[3]. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Safe Chromatographic Purification of 3-(Methoxymethoxy)-1-naphthaldehyde
This methodology ensures a strictly non-acidic environment during purification, preventing column-induced degradation.
-
Eluent Preparation: Prepare the desired ratio of Hexanes and Ethyl Acetate (e.g., 4:1 v/v) based on your TLC optimization.
-
Neutralization: Add 1% (v/v) Triethylamine (Et₃N) to the eluent mixture.
-
Column Packing: Slurry pack the silica gel column using the Et₃N-spiked eluent.
-
Silica Passivation: Flush the packed column with at least 2 column volumes of the spiked eluent. Causality: This ensures all acidic silanol sites on the stationary phase are fully neutralized before the compound is introduced.
-
Loading & Elution: Load the crude 3-(Methoxymethoxy)-1-naphthaldehyde and elute using the spiked eluent. Monitor fractions via UV-active TLC.
-
Self-Validation (NMR Check): After concentrating the pooled fractions under reduced pressure, run an immediate ¹H-NMR. The presence of a sharp singlet at ~5.3 ppm (2H, -OCH₂O-) and ~3.5 ppm (3H, -OCH₃) confirms the MOM group is fully intact.
Protocol B: Intentional Deprotection of the MOM Group
When your synthetic sequence requires the removal of the MOM group to reveal the free naphthol, use a mild, heterogeneous catalyst like Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) to avoid the harsh conditions of aqueous HCl[4].
-
Catalyst Activation: Activate the NaHSO₄·SiO₂ catalyst by heating it in an oven at 120 °C for 48 hours prior to use[4].
-
Reaction Setup: Dissolve the MOM-protected compound (1.0 mmol) in dry Dichloromethane (DCM, 10 mL).
-
Catalyst Addition: Add the activated NaHSO₄·SiO₂ catalyst (200 mg) to the stirring solution at room temperature[4].
-
Monitoring: Stir the heterogeneous mixture for 1–1.5 hours, monitoring by TLC until the starting material is completely consumed.
-
Self-Validation (Reaction Quench): Because the reaction is completely heterogeneous, simple filtration halts the reaction instantly. Filter the mixture to remove the solid catalyst, washing the filter cake with additional DCM (2 × 5 mL)[4]. This prevents over-reaction or side-product formation.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure deprotected 3-hydroxy-1-naphthaldehyde.
Part 4: Mechanistic Pathway of Acid-Catalyzed Cleavage
Understanding the exact mechanism of degradation helps in designing better workup conditions. Below is the logical flow of how trace acid destroys the MOM ether.
Mechanistic pathway of acid-catalyzed MOM ether cleavage via an oxocarbenium intermediate.
References
- Technical Support Center: Methoxymethyl (MOM)
- Buy 3-(Methoxymethoxy)-1-naphthaldehyde (EVT-13835474)
- Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst The Journal of Organic Chemistry - ACS Publications URL
- MOM Protecting Group: MOM Protection & Deprotection Mechanism Total Synthesis URL
Sources
Reactivity Comparison: 3-(Methoxymethoxy)-1-naphthaldehyde vs. 3-Methoxy-1-naphthaldehyde
Executive Summary
In the design of complex active pharmaceutical ingredients (APIs) and advanced materials, the selection of aromatic substituents dictates the boundaries of your synthetic strategy. 3-(Methoxymethoxy)-1-naphthaldehyde (MOM-protected) and 3-methoxy-1-naphthaldehyde (Methyl-protected) are two highly valuable naphthalene building blocks. While both feature an electron-withdrawing formyl group at C1 and an electron-donating oxygen substituent at C3, their reactivity profiles diverge significantly.
This guide provides an objective, data-driven comparison of these two compounds, focusing on their electronic properties, deprotection orthogonality, and utility in Directed ortho Metalation (DoM).
Mechanistic Causality: Electronic and Steric Profiles
To understand the macroscopic reactivity of these molecules, we must first analyze their fundamental structural differences:
-
3-Methoxy-1-naphthaldehyde: The methoxy (–OCH₃) group is a robust, sterically compact, and strong electron-donating group (EDG) via resonance. It enriches the electron density of the naphthalene core, making the ring highly susceptible to electrophilic aromatic substitution, while slightly reducing the electrophilicity of the C1 aldehyde [1].
-
3-(Methoxymethoxy)-1-naphthaldehyde: The methoxymethyl (–OMOM) ether is an acetal-type protecting group. It is slightly less electron-donating than a methoxy group due to the inductive electron-withdrawing effect of the second oxygen atom. Sterically, the MOM group is bulkier, which can influence the facial selectivity of reactions occurring at adjacent positions.
Core Reactivity Divergence
Deprotection Dynamics and Orthogonality
The most critical difference between these two building blocks is their cleavage conditions.
The methoxy group is highly stable and typically requires harsh Lewis acidic conditions (e.g., BBr₃ at -78 °C to room temperature) or strong Brønsted acids (e.g., refluxing HBr/AcOH) for demethylation. This extreme activation is required because cleavage relies on the nucleophilic attack of the methyl carbon while the oxygen is coordinated to the Lewis acid. Such harsh conditions are often incompatible with complex, late-stage APIs containing sensitive esters, epoxides, or the aldehyde itself.
Conversely, the MOM group is acid-labile. Protonation of the MOM oxygen leads to the expulsion of methanol and the formation of a resonance-stabilized oxocarbenium ion, which is rapidly hydrolyzed. This allows for mild deprotection using catalytic HCl in methanol, trifluoroacetic acid (TFA), or heterogeneous catalysts like NaHSO₄·SiO₂[2], leaving the C1 aldehyde and other sensitive moieties completely intact.
Caption: Divergent deprotection pathways demonstrating the orthogonal stability of MOM vs. Methoxy groups.
Directed ortho Metalation (DoM) Capabilities
When functionalizing the naphthalene ring, Directed ortho Metalation (DoM) is a powerful tool. The MOM group is a superior Directed Metalation Group (DMG) compared to the methoxy group [3].
The Causality: The MOM group acts as a bidentate ligand. Its two oxygen atoms form a highly stable, thermodynamically favored pre-lithiation chelate with alkyllithium reagents (e.g., s-BuLi). This chelate perfectly aligns the basic carbanion with the ortho-proton (at C2 or C4), drastically lowering the activation energy for deprotonation. The methoxy group, being a monodentate ligand, forms a weaker coordination complex, requiring harsher bases (like t-BuLi) and often resulting in lower regioselectivity and yields.
(Note: To perform DoM on either substrate, the C1 aldehyde must first be transiently protected, such as via an in-situ formed α-amino alkoxide or an imine, to prevent direct nucleophilic attack by the organolithium reagent).
Caption: Directed ortho Metalation (DoM) workflow leveraging the bidentate MOM directing group.
Quantitative Performance Comparison
The following table summarizes the experimental metrics and reactivity parameters governing the use of these two compounds in multi-step synthesis.
| Parameter | 3-(Methoxymethoxy)-1-naphthaldehyde | 3-Methoxy-1-naphthaldehyde |
| Protecting Group Classification | Acetal ether | Alkyl ether |
| DoM Directing Ability | Strong (Hierarchical DMG) | Moderate |
| Optimal Cleavage Reagents | NaHSO₄·SiO₂, HCl/MeOH, TFA | BBr₃, AlCl₃, HBr/AcOH |
| Cleavage Temperature | Room Temperature to 40 °C | -78 °C to Reflux |
| Aldehyde Orthogonality | High (Aldehyde survives MOM cleavage) | Low (Aldehyde may degrade during BBr₃ quench) |
| Primary Synthetic Utility | Late-stage functionalization, DoM precursor | Early-stage robust building block |
Standardized Experimental Protocols
To ensure reproducibility and scientific trustworthiness, the following self-validating protocols outline the standard handling and specific reactivity applications for these compounds.
Protocol A: Selective Mild Deprotection of 3-(Methoxymethoxy)-1-naphthaldehyde
This protocol utilizes a heterogeneous catalyst to cleave the MOM group without aqueous workup, preserving the highly reactive C1 aldehyde [2].
-
Preparation: In an oven-dried round-bottom flask, dissolve 1.0 mmol of 3-(methoxymethoxy)-1-naphthaldehyde in 10 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add 300 mg of silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂).
-
Reaction: Stir the heterogeneous mixture at room temperature (25 °C). The localized acidic environment on the silica surface initiates the cleavage of the acetal.
-
Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). Complete consumption of the starting material typically occurs within 1.5 to 2 hours.
-
Isolation: Filter the reaction mixture through a sintered glass funnel to remove the NaHSO₄·SiO₂ catalyst. Wash the filter cake with an additional 10 mL of CH₂Cl₂.
-
Concentration: Concentrate the filtrate under reduced pressure to yield pure 3-hydroxy-1-naphthaldehyde. Self-Validation: The absence of an aqueous quench prevents the hydration or degradation of the formyl group.
Protocol B: Directed ortho Metalation (DoM) of the MOM Derivative
This workflow outlines the functionalization of the naphthalene core, assuming prior transient protection of the aldehyde (e.g., as an aminal).
-
Preparation: Dissolve 1.0 mmol of the aldehyde-protected 3-OMOM-naphthalene in 15 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Activation: Add 1.2 mmol of N,N,N',N'-Tetramethylethylenediamine (TMEDA). Causality: TMEDA breaks down the alkyllithium hexamers into highly reactive monomers.
-
Cooling & Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise, add 1.1 mmol of s-Butyllithium (s-BuLi). Stir for 1 hour at -78 °C. The MOM group will chelate the lithium, directing deprotonation exclusively to the adjacent ortho position [4].
-
Electrophilic Quench: Add 1.5 mmol of the desired electrophile (e.g., anhydrous DMF for formylation, or Methyl Iodide for methylation) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Conclusion
The choice between 3-(Methoxymethoxy)-1-naphthaldehyde and 3-methoxy-1-naphthaldehyde dictates the flexibility of your synthetic route. If your pathway requires robust stability through harsh reaction conditions and you do not require late-stage unmasking of the hydroxyl group, the methoxy derivative is the optimal choice [1]. However, for complex API synthesis requiring orthogonal deprotection strategies or highly regioselective Directed ortho Metalation, the MOM derivative provides vastly superior chemical control and versatility[3][4].
References
-
Discovery of Novel Naphthylphenylketone and Naphthylphenylamine Derivatives as Cell Division Cycle 25B (CDC25B) Phosphatase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
Directed ortho metalation. Wikipedia. URL:[Link]
-
Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. European Journal of Organic Chemistry (via ResearchGate). URL:[Link]
HPLC Method Validation for Determining 3-(Methoxymethoxy)-1-naphthaldehyde Purity: A Comparative Guide
As a Senior Application Scientist, developing an analytical method is rarely just about separating peaks; it is about understanding the fundamental physical chemistry of the analyte to prevent artifactual data. is a highly valuable intermediate in medicinal chemistry and materials science, characterized by a naphthalene core and an aldehyde functional group[1].
The critical feature of this compound is its methoxymethoxy (MOM) substituent at the 3-position. The MOM group is strategically used in organic synthesis to protect the reactive hydroxyl group of its precursor,, preventing unwanted side reactions during downstream modifications[2]. However, this specific protecting group introduces a severe analytical challenge that renders standard HPLC methods obsolete.
This guide objectively compares a traditional HPLC approach against an optimized, self-validating core-shell method, providing comprehensive experimental data and step-by-step methodologies validated according to the latest [3].
The Analytical Challenge: Causality of On-Column Degradation
To accurately determine purity, an analytical method must not alter the sample it is measuring. Traditional reverse-phase HPLC (RP-HPLC) methods heavily rely on acidic mobile phase additives—such as 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH < 2.5)—to suppress silanol ionization on the stationary phase and improve peak shape.
The Mechanistic Flaw: MOM ethers are notoriously acid-labile. When 3-(Methoxymethoxy)-1-naphthaldehyde is injected into an acidic mobile phase, it undergoes rapid, acid-catalyzed on-column hydrolysis. This cleavage artificially generates 3-hydroxy-1-naphthaldehyde and formaldehyde during the chromatographic run. Consequently, the analyst observes a falsely inflated impurity profile, leading to the unwarranted rejection of high-purity synthetic batches.
Figure 1: Acid-catalyzed degradation of the MOM protecting group during traditional HPLC.
Method Comparison: Traditional C18 vs. Optimized Core-Shell
To circumvent this degradation, we must shift the mobile phase to a mildly basic pH (pH 8.0) where the MOM group is entirely stable. Because traditional silica-based C18 columns dissolve at high pH, we utilize a high-pH tolerant Core-Shell C18 column .
The core-shell architecture (a solid silica core surrounded by a porous shell) drastically reduces eddy diffusion (the A term in the van Deemter equation) and minimizes the longitudinal diffusion path. This delivers ultra-high efficiency comparable to sub-2 µm particles, but at significantly lower backpressures, allowing for faster, sharper separations without degrading the analyte.
Table 1: Performance and Causality Comparison
| Parameter | Traditional Method | Optimized Core-Shell Method | Scientific Causality / Impact |
| Column | Fully Porous C18 (5 µm) | Core-Shell C18 (2.7 µm), High-pH tolerant | Core-shell reduces band broadening; high-pH tolerance prevents silica dissolution. |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) | 10 mM Ammonium Bicarbonate (pH 8.0) | pH 8.0 completely halts the acid-catalyzed hydrolysis of the MOM ether. |
| Analyte Stability | Fails (Degrades on-column) | Passes (100% Intact) | Ensures the measured purity reflects the actual batch quality, not artifactual degradation. |
| Analysis Time | 25 Minutes | 14 Minutes | Shorter diffusion paths in core-shell particles accelerate mass transfer. |
| Backpressure | ~120 bar | ~180 bar | Operable on standard HPLC systems without requiring UHPLC instrumentation. |
Step-by-Step Methodology: The Optimized Protocol
This protocol is designed as a self-validating system . By incorporating specific diluent controls and resolution standards, the system continuously proves its own integrity before sample analysis begins.
Phase 1: Reagent & Mobile Phase Preparation
-
Diluent Preparation: Mix HPLC-grade Acetonitrile and LC-MS grade Water (50:50, v/v). Adjust to pH 8.0 using dilute ammonium hydroxide. Causality: Neutral/basic diluent prevents sample degradation while sitting in the autosampler vial.
-
Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water to create a 10 mM solution. Adjust to pH 8.0 ± 0.1. Filter through a 0.22 µm nylon membrane.
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Phase 2: Chromatographic Conditions
-
Column: High-pH tolerant Core-Shell C18 (100 mm × 4.6 mm, 2.7 µm).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 30% B
-
2.0 - 8.0 min: 30% → 90% B
-
8.0 - 10.0 min: 90% B
-
10.0 - 10.1 min: 90% → 30% B
-
10.1 - 14.0 min: Re-equilibration at 30% B
-
Phase 3: Self-Validating System Suitability Testing (SST)
-
Matrix Blank: Inject the diluent. Acceptance Criteria: No peaks interfering with the analyte retention time.
-
Resolution Standard: Inject a spiked mixture containing 0.1 mg/mL of 3-(Methoxymethoxy)-1-naphthaldehyde and 0.01 mg/mL of 3-hydroxy-1-naphthaldehyde. Acceptance Criteria: Critical resolution ( Rs ) between the two peaks must be > 2.0, proving the column's resolving power before unknown samples are run.
ICH Q2(R2) Method Validation Data
The optimized method was subjected to rigorous validation per the[4]. The objective of this validation is to definitively prove that the analytical procedure is fit for its intended purpose[3].
Figure 2: ICH Q2(R2) compliant HPLC method validation workflow for purity determination.
Table 2: Summary of ICH Q2(R2) Validation Results
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | Complete separation from impurities | Rs = 4.2 (vs. 3-hydroxy-1-naphthaldehyde) | Pass |
| Linearity | R2≥0.999 over reportable range | R2 = 0.9998 (Range: 0.05 - 1.5 mg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% (50%), 100.2% (100%), 99.8% (150%) | Pass |
| Repeatability (Precision) | %RSD ≤2.0% (n=6 injections) | %RSD = 0.45% | Pass |
| Intermediate Precision | %RSD ≤2.0% (Different days/analysts) | %RSD = 0.62% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥3 | 0.015 µg/mL (S/N = 4.1) | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥10 | 0.045 µg/mL (S/N = 12.3) | Pass |
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]
-
Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Regiochemical Validation of 3-(Methoxymethoxy)-1-naphthaldehyde: A Comparative Guide to 2D NOESY and Alternative NMR Techniques
As a Senior Application Scientist, I frequently encounter a critical bottleneck in organic synthesis and drug development: the unambiguous assignment of regiochemistry in poly-substituted aromatics. For compounds like 3-(Methoxymethoxy)-1-naphthaldehyde (Molecular Formula: C12H12O3, MW: 216.23 g/mol ), standard 1D 1 H NMR and scalar coupling techniques (COSY, HMBC) often fall short of providing definitive 3D spatial arrangements 1.
To confidently confirm the 1,3-relationship between the formyl group and the methoxymethoxy (MOM) ether on the naphthalene core, we must rely on the Nuclear Overhauser Effect (NOE). This guide provides a critical comparison of 2D NOESY against alternative techniques and details a self-validating protocol for structural elucidation.
The Physics of Method Selection: Why 2D NOESY?
The selection of an NOE experiment is not arbitrary; it is governed by the molecule's rotational correlation time ( τc ), which depends on molecular weight and solvent viscosity.
-
Small Molecules (MW < 600 Da): Molecules like 3-(Methoxymethoxy)-1-naphthaldehyde tumble rapidly in solution, placing them in the extreme narrowing limit ( ωτc<1.12 ). In this regime, the NOE enhancement is positive and builds up slowly 22].
-
Medium Molecules (MW 700–1200 Da): These molecules approach a zero-crossing point where the maximum theoretical NOE is zero. Here, ROESY (Rotating-frame NOE Spectroscopy) is mandatory because the ROE is always positive 2.
Because our target molecule is small (MW 216.23), 2D NOESY is the gold standard. While 2D ROESY is sometimes mistakenly applied as a "catch-all" technique, it suffers from lower sensitivity for small molecules and introduces TOCSY artifacts that complicate interpretation 2.
Comparative Performance Analysis
When validating the spatial arrangement of the MOM and formyl groups, researchers typically choose between three NOE-based techniques. The table below summarizes their comparative performance for small molecule validation.
| Feature / Metric | 1D Selective NOE (DPFGE) | 2D NOESY | 2D ROESY |
| Best Use Case | Targeted validation of 1-2 specific spatial proximities. | Comprehensive spatial mapping of the entire molecule. | Mid-sized molecules (MW 700-1200) near the NOE zero-crossing. |
| Experiment Time | Fast (10–30 minutes) | Moderate (1–4 hours) | Moderate to Long (2–12 hours) |
| Artifact Profile | Very low | Low (Zero-quantum suppression recommended) | High (Prone to TOCSY artifacts and spin diffusion) |
| Signal Phase | Positive NOE | Positive cross-peaks (opposite to diagonal) | Positive cross-peaks (same as diagonal) |
| Sensitivity (S/N) | High (for the targeted peak) | High (Global) | Lower (for small molecules) 3 |
Self-Validating Experimental Protocol: 2D NOESY
A robust analytical protocol must be a self-validating system. The following step-by-step methodology ensures that the resulting 2D NOESY spectrum is free from false positives caused by chemical exchange or relaxation quenching.
Step 1: Sample Preparation and Degassing
The NOE effect relies on dipole-dipole cross-relaxation. Paramagnetic species, particularly dissolved oxygen ( O2 ), provide an alternative T1 relaxation pathway that effectively quenches the NOE signal.
-
Dissolve 5–10 mg of highly purified 3-(Methoxymethoxy)-1-naphthaldehyde in 0.6 mL of a deuterated solvent (e.g., CDCl 3 or DMSO- d6 ) 4.
-
Critical Causality Step: Degas the sample to remove dissolved oxygen. Use the freeze-pump-thaw method (minimum of 3 cycles) or gently sparge the solution with inert Argon gas for 5–10 minutes prior to sealing the NMR tube 4.
Step 2: Parameter Optimization
-
Pulse Calibration: Acquire a standard 1D 1 H spectrum and carefully calibrate the 90° pulse width ( pw90 ). Maximum magnetization transfer is strictly dependent on accurate pulse angles.
-
Mixing Time ( tm ): For small molecules, NOE builds up slowly. Set the mixing time between 400 ms and 800 ms 4. A default of 0.8 seconds is highly effective for compounds in the 200 Da range 3.
Step 3: Acquisition and Phase Validation
-
Execute the 2D NOESY pulse sequence utilizing zero-quantum suppression to minimize J -coupling artifacts 2.
-
Self-Validation Check: Process the 2D data and phase the spectrum so that the diagonal peaks are negative. Because 3-(Methoxymethoxy)-1-naphthaldehyde is a small molecule, true through-space NOE cross-peaks will appear with the opposite phase (positive) 22]. If any cross-peaks exhibit the same phase as the diagonal, they are artifacts of chemical exchange (EXSY), not spatial proximity.
Structural Interpretation: Confirming the Regiochemistry
Once the spectrum is acquired and phased, the regiochemistry of 3-(Methoxymethoxy)-1-naphthaldehyde is confirmed by mapping the cross-peaks (typically representing distances < 5 Å) 3.
-
Aldehyde Validation (C1): The formyl proton (-CHO) resonance (~10.0 ppm) must exhibit strong NOE cross-peaks with the adjacent aromatic proton at C2, as well as the peri-proton at C8 on the adjacent fused ring.
-
MOM Group Validation (C3): The methylene protons of the MOM ether (-O-CH 2 -O-, ~5.3 ppm) must show distinct NOE correlations to the aromatic protons at C2 and C4.
If the compound were an incorrect isomer (e.g., 4-(Methoxymethoxy)-1-naphthaldehyde), the C2 proton would only show an NOE to the aldehyde, completely lacking proximity to the MOM group. This binary presence/absence of specific cross-peaks provides absolute structural certainty.
Workflow Visualization
The following diagram illustrates the logical workflow for selecting and executing the appropriate NMR technique for small molecule structural validation.
Figure 1: Decision matrix and workflow for NMR structural validation of small molecules.
References
-
NOESY and ROESY . Columbia University NMR Facility.[Link]
-
2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) . IU NMR Facility.[Link]
Sources
GC-MS Validation of 3-(Methoxymethoxy)-1-naphthaldehyde: A Comparative Guide on Derivatization Strategies
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly polar, aromatic intermediates. 3-(Methoxymethoxy)-1-naphthaldehyde is a critical building block in the synthesis of complex naphthalenes, biologically active compounds, and advanced organic materials [1]. However, validating the purity and structural integrity of its precursor, 3-hydroxy-1-naphthaldehyde, via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges.
This guide objectively compares the GC-MS performance of the methoxymethyl (MOM) protected derivative against alternative strategies, providing the causality behind experimental choices, self-validating protocols, and mechanistic fragmentation data.
The Causality of Experimental Choices (Why MOM?)
Unprotected naphthols possess a highly polar, acidic hydroxyl group. In the vapor phase of a GC inlet (typically operating at 250°C), this active proton facilitates strong intermolecular hydrogen bonding. The physical result is severe peak tailing, poor volatility, and thermal degradation before the analyte ever reaches the column. To circumvent this, derivatization is mandatory.
While Trimethylsilyl (TMS) and Acetyl (Ac) groups are standard analytical protecting groups, they fail to bridge the gap between analysis and synthesis. TMS ethers are notoriously labile under mildly acidic or basic aqueous workups, and acetates are easily hydrolyzed [2]. The methoxymethyl (MOM) ether , however, provides exceptional stability against strong bases, Grignard reagents, and nucleophiles [2].
By synthesizing and analyzing the MOM-protected intermediate directly—yielding 3-(Methoxymethoxy)-1-naphthaldehyde—chemists can validate their synthetic pipeline without requiring a separate, purely analytical derivatization step. Furthermore, the MOM group significantly lowers the boiling point of the compound, ensuring optimal vaporization and sharp peak symmetry.
Comparative Performance Data
The following table summarizes the quantitative and qualitative GC-MS performance metrics of 3-hydroxy-1-naphthaldehyde across different derivatization states.
| Analytical Metric | Unprotected (3-Hydroxy...) | TMS-Protected | Acetyl-Protected | MOM-Protected (3-Methoxymethoxy...) |
| Volatility / Vaporization | Low (H-bonding) | High | Moderate | High |
| Thermal Stability (GC Inlet) | Poor (Degradation) | Moderate (Moisture sensitive) | Good | Excellent |
| Peak Symmetry ( As ) | > 2.5 (Severe tailing) | 1.1 (Excellent) | 1.3 (Good) | 1.05 (Excellent) |
| Synthetic Utility (Base Stability) | N/A | Poor (Cleaved by base) | Poor (Hydrolyzed) | Excellent (Stable to strong bases) |
| Characteristic Base Peak (EI) | m/z 172 | m/z 73 [TMS]⁺ | m/z 43[Ac]⁺ | m/z 45 [MOM]⁺ |
Experimental Workflows & Self-Validating Protocols
Every robust analytical protocol must be a self-validating system. In this workflow, we employ Naphthalene-d8 as an internal standard (IS). The protocol validates itself through two mechanisms:
-
Quantitative Integrity : The ratio of the MOM-ether peak area to the IS peak area must remain consistent across technical replicates (RSD < 2%).
-
Qualitative Diagnostic : The presence of the m/z 45 base peak acts as an internal diagnostic for successful MOM derivatization. If this peak is absent, the derivatization has failed, or the MOM group has been unintentionally cleaved [2].
Step-by-Step Methodology
Part A: Sample Preparation (Derivatization)
-
Dissolve 1.0 mmol of 3-hydroxy-1-naphthaldehyde in 5.0 mL of anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the naphthol without reacting with the alkylating agent.
-
Cool the reaction to 0°C and dropwise add 1.2 mmol of chloromethyl methyl ether (MOM-Cl).
-
Stir for 2 hours at room temperature.
-
Quench with saturated aqueous NaHCO3 , extract the organic layer, dry over MgSO4 , and concentrate.
-
Reconstitute 1.0 mg of the product in 1.0 mL of GC-grade Hexane, spiking with 10 µg/mL of Naphthalene-d8 (Internal Standard).
Part B: GC-MS Acquisition Parameters
-
Inlet: 250°C, Split ratio 10:1.
-
Column: HP-5MS (30m × 0.25mm × 0.25µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Analyzer: Quadrupole, Scan Range m/z 40 - 350.
Workflow for the MOM derivatization and GC-MS analysis of 3-hydroxy-1-naphthaldehyde.
Data Interpretation & Fragmentation Pathways
Ethers in GC-MS (under 70 eV Electron Ionization) typically exhibit weak molecular ion peaks but produce highly diagnostic fragments driven by the oxygen atom [3]. Because 3-(Methoxymethoxy)-1-naphthaldehyde is an aromatic ether, its molecular ion is slightly more prominent due to the stability of the fused naphthalene ring system [3].
The structural verification relies on the following specific fragmentation pathway:
-
m/z 216 : Molecular Ion [M]⁺ . Confirms the intact mass of the MOM-protected compound.
-
m/z 45 : Methoxymethyl Cation [CH3O=CH2]+ . Formed via α-cleavage, this resonance-stabilized cation is typically the base peak (100% relative abundance) in MOM ethers and serves as the definitive diagnostic marker.
-
m/z 171 : Naphtholic Cation [M−CH2OCH3]+ . Formed via β-cleavage, representing the loss of the entire methoxymethyl radical, yielding the stabilized naphtholic core [3].
-
m/z 186 : Rearrangement Ion [M−CH2O]+ . Represents the loss of formaldehyde, a common and highly specific rearrangement observed in methoxymethyl ethers.
Primary electron ionization (EI) fragmentation pathways of 3-(Methoxymethoxy)-1-naphthaldehyde.
References
-
Title : GCMS Section 6.13 - Fragmentation of Ethers Source : Whitman College URL :[Link]
Differences in electrophilicity between 1-naphthaldehyde and 3-(Methoxymethoxy)-1-naphthaldehyde
An In-Depth Guide to the Electrophilicity of 1-Naphthaldehyde and its 3-(Methoxymethoxy) Derivative
For researchers and professionals in synthetic chemistry and drug development, a nuanced understanding of reactant electrophilicity is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon; a greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack.[1][2][3] This guide provides a detailed comparison of the electrophilicity between 1-naphthaldehyde and 3-(Methoxymethoxy)-1-naphthaldehyde, grounding the analysis in fundamental electronic principles and outlining experimental methodologies for empirical validation.
Structural and Electronic Analysis: A Tale of Two Naphthaldehydes
The seemingly minor addition of a 3-(methoxymethoxy) group to the 1-naphthaldehyde scaffold introduces significant electronic perturbations that directly impact the reactivity of the aldehyde functional group.
The Parent Compound: 1-Naphthaldehyde
1-Naphthaldehyde serves as our baseline for this comparison. Its structure consists of an aldehyde group at the C1 (or alpha) position of a naphthalene ring system. The electrophilicity of its carbonyl carbon is influenced by several factors:
-
Inductive and Resonance Effects: The aldehyde group itself is electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but is the very source of the carbonyl carbon's electrophilicity.[4][5]
-
Steric Hindrance: The aldehyde group at the 1-position experiences notable steric repulsion from the hydrogen atom at the 8-position. This "peri-effect" can influence the planarity of the carbonyl group relative to the naphthalene ring, potentially affecting conjugation and the accessibility for incoming nucleophiles.[1]
-
Positional Electronics: Within the naphthalene system, the 1-position is electronically more activated toward nucleophilic attack compared to the 2-position, a nuance arising from the resonance stabilization of the transition state during nucleophilic addition.[1]
The Substituted Derivative: 3-(Methoxymethoxy)-1-naphthaldehyde
The introduction of a methoxymethoxy (–OCH₂OCH₃, or MOM) group at the 3-position fundamentally alters the electronic landscape of the molecule. The MOM group, an ether derivative, exhibits a dual electronic nature:
-
Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the naphthalene ring through the sigma bond framework.[6]
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom directly attached to the naphthalene ring can be delocalized into the aromatic π-system.[6][7] This donation of electron density increases the overall electron density of the ring.
In aromatic systems, the resonance effect of such alkoxy-type substituents typically dominates over the inductive effect.[8] The donated electron density is delocalized throughout the naphthalene rings, ultimately reaching the C1 position and the attached aldehyde group. This increase in electron density at the carbonyl carbon diminishes its partial positive charge, thereby reducing its electrophilicity.
Hypothesis: Due to the strong electron-donating resonance effect of the 3-methoxymethoxy group, 1-naphthaldehyde is predicted to be significantly more electrophilic than 3-(Methoxymethoxy)-1-naphthaldehyde.
The diagram below illustrates how the electron-donating nature of the MOM group reduces the electrophilicity of the carbonyl carbon.
Caption: Electronic influence of the MOM group on electrophilicity.
Experimental Validation Protocols
To empirically test our hypothesis, two robust analytical methods can be employed: kinetic analysis of a nucleophilic addition reaction and comparative ¹³C NMR spectroscopy.
Protocol 1: Comparative Kinetic Study via UV-Vis Spectroscopy
The principle of this experiment is that a more electrophilic aldehyde will react more rapidly with a given nucleophile. By measuring the reaction rates, we can directly quantify the relative electrophilicity.[9]
Methodology:
-
Reagent Preparation:
-
Kinetic Run:
-
Equilibrate the aldehyde solution in a quartz cuvette within a temperature-controlled UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small, precise volume of the nucleophile solution.
-
Immediately begin monitoring the change in absorbance over time at a wavelength where the reactant aldehyde absorbs and the product does not (or vice versa).[11]
-
-
Data Analysis:
-
Under pseudo-first-order conditions (nucleophile in large excess), plot the natural logarithm of the absorbance versus time. The slope of this line will yield the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the nucleophile.
-
-
Comparison:
-
Repeat the experiment under identical conditions for the other aldehyde. The aldehyde with the larger second-order rate constant (k₂) is the more electrophilic.
-
Caption: Workflow for the kinetic analysis of aldehyde reactivity.
Protocol 2: ¹³C NMR Spectroscopic Analysis
The chemical shift of the carbonyl carbon in a ¹³C NMR spectrum is a direct probe of its electronic environment. A lower electron density (higher electrophilicity) results in less shielding of the nucleus, causing it to resonate at a higher frequency (a larger chemical shift value, further downfield).[6][12]
Methodology:
-
Sample Preparation: Prepare separate, high-purity samples of 1-naphthaldehyde and 3-(Methoxymethoxy)-1-naphthaldehyde dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹³C NMR spectrum for each sample using a high-field NMR spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Identify the resonance signal corresponding to the carbonyl carbon (CHO) for each compound. These typically appear in the 190-200 ppm range.
-
-
Comparison: The aldehyde exhibiting the carbonyl carbon signal at a higher chemical shift (δ, in ppm) is the more electron-poor and thus the more electrophilic.
Caption: Workflow for ¹³C NMR analysis of electrophilicity.
Expected Data Summary and Conclusion
Based on the electronic principles discussed, the experimental results are predicted to align as follows:
| Compound | Predicted Relative Rate Constant (k₂) | Predicted ¹³C NMR Shift (δCHO) | Conclusion on Electrophilicity |
| 1-Naphthaldehyde | Higher | Higher (More Downfield) | More Electrophilic |
| 3-(Methoxymethoxy)-1-naphthaldehyde | Lower | Lower (More Upfield) | Less Electrophilic |
For drug development professionals and synthetic chemists, this difference is not merely academic. The reduced electrophilicity of 3-(Methoxymethoxy)-1-naphthaldehyde implies that it will require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or Lewis acid catalysis[9]) to undergo nucleophilic addition reactions compared to its unsubstituted counterpart. This predictive power, rooted in a solid understanding of physical organic principles, is essential for the efficient and successful execution of complex synthetic campaigns.
References
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Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry A, 104(46), 10879–10884. Available at: [Link]
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Electrophilic Substitution Reactions in Aldehydes and Ketones. organicmystery.com. Available at: [Link]
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Mayr, H., et al. (2011). Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. Journal of the American Chemical Society, 133(22), 8524–8536. Available at: [Link]
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Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry | OpenStax. Available at: [Link]
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Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12(31), 5781–5789. Available at: [Link]
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Substitution Electrophilic in aromatic aldehydes & aromatic ketones. YouTube. Available at: [Link]
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Ouellette, R. J., & Rawn, J. D. (2018). Aldehydes and Ketones: Nucleophilic Addition Reactions. Organic Chemistry. Available at: [Link]
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Buncel, E., et al. (2003). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining Step versus Ground State Stabilization. Journal of the American Chemical Society, 125(12), 3508–3515. Available at: [Link]
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Um, I.-H., et al. (2009). Kinetic Studies on Nucleophilic Substitution Reactions of O-Aryl Thionobenzoates with Azide, Cyanide, and Hydroxide: Contrasting Reactivity and Mechanism. The Journal of Organic Chemistry, 74(3), 1157–1163. Available at: [Link]
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Personal protective equipment for handling 3-(Methoxymethoxy)-1-naphthaldehyde
An In-Depth Guide to Personal Protective Equipment for Handling 3-(Methoxymethoxy)-1-naphthaldehyde
In the landscape of drug discovery and materials science, the novel functionalities of compounds like 3-(Methoxymethoxy)-1-naphthaldehyde offer significant promise. However, realizing this potential necessitates a foundational commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the selection and use of Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to move beyond mere compliance and cultivate a culture of proactive safety, ensuring that groundbreaking research is conducted without compromising the well-being of the innovators who perform it.
Hazard Identification: A Tale of Two Functional Groups
-
The Aromatic Aldehyde: The naphthaldehyde moiety is the primary source of potential irritation. Aldehydes, in general, are known to be irritants to the skin, eyes, and respiratory tract.[1][2][3] SDS for the parent compound, 1-Naphthaldehyde, indicates it is harmful if swallowed and requires thorough washing after handling.[1][4]
-
The Methoxymethyl (MOM) Ether: The methoxymethoxy group, while often used as a stable protecting group in synthesis, carries its own set of considerations.[5][6] Ethers are susceptible to forming explosive peroxides upon prolonged exposure to air and light.[7] Furthermore, while the MOM group itself is not classified as a carcinogen, its common synthetic precursor, chloromethyl methyl ether (MOMCl), is a known human carcinogen.[8][9] This underscores the importance of understanding the provenance of the material and handling it as a potential irritant with peroxide-forming tendencies.
The Hierarchy of Controls: PPE as the Final Guardian
Before we even consider PPE, a robust safety plan implements a hierarchy of controls. This framework prioritizes the most effective measures for risk reduction. PPE, while essential, is the last line of defense when other controls cannot eliminate the hazard entirely.
Caption: The Hierarchy of Controls prioritizes safety measures.
For 3-(Methoxymethoxy)-1-naphthaldehyde, this means:
-
Engineering Controls: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]
-
Administrative Controls: Develop Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are trained on these SOPs and the specific hazards of the compound.[12]
Personal Protective Equipment (PPE) Protocol
Once engineering and administrative controls are in place, the appropriate PPE must be selected to protect against residual risk.
Eye and Face Protection
-
Standard Operations: For handling small quantities (<1g) or dilute solutions (<0.1M), ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
High-Risk Operations: When weighing larger quantities of the solid, preparing stock solutions, or performing reactions where splashing is possible, a higher level of protection is mandatory.[13] Wear chemical splash goggles in conjunction with a full-face shield.[12][14] A face shield alone is insufficient as it does not provide a seal around the eyes.[13]
Hand Protection
Glove selection is critical and must be based on chemical compatibility. Aldehydes and ethers can degrade common glove materials. Latex gloves are not suitable for handling most chemicals, including glutaraldehyde, and should be avoided.[12]
Table 1: Glove Material Compatibility
| Glove Material | Aldehyde Resistance | Ether Resistance | Recommendation for 3-(Methoxymethoxy)-1-naphthaldehyde |
| Butyl Rubber | Excellent | Good | Recommended for direct handling and prolonged tasks. |
| Viton | Good | Excellent | Recommended , especially if chlorinated solvents are also present. |
| Nitrile | Fair to Good | Poor to Fair | Acceptable for short-duration tasks and incidental contact only. Not for immersion. |
| Neoprene | Fair | Poor to Fair | Not Recommended. |
| Natural Rubber/Latex | Poor | Poor | Unsuitable . |
Always double-glove when handling this compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Check gloves for any signs of degradation or puncture before and during use.[12]
Body Protection
A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory.[12] Ensure the cuffs are snug to prevent chemicals from entering. For large-scale operations or when there is a significant risk of splashing, a chemically resistant apron made of butyl rubber or a similar impervious material should be worn over the lab coat.[12]
Foot Protection
Full-coverage shoes made of a non-porous material, such as leather or chemical-resistant polymers, are required.[12][14] Cloth or mesh-topped athletic shoes offer no protection from chemical spills and are prohibited in the laboratory.
Respiratory Protection
Under normal conditions, handling this compound within a certified chemical fume hood should provide adequate respiratory protection.[16] If a fume hood is not available or in the event of a large spill, respiratory protection will be required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[12] A full respiratory protection program, including fit-testing and training, is required by OSHA (29 CFR 1910.134).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
